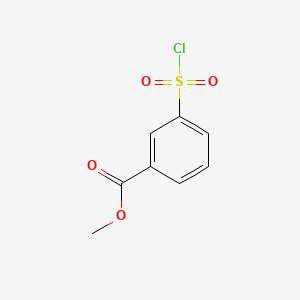

Methyl 3-(chlorosulfonyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIBNKUEUWGZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069935 | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63555-50-0 | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63555-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063555500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorosulphonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)benzoate

This compound is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a key intermediate, its utility stems from the presence of two distinct reactive sites: a methyl ester and an aromatic sulfonyl chloride.[1] This unique structural arrangement allows for sequential and selective chemical modifications, making it an invaluable tool for constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthetic protocols. The compound is typically a white to light orange solid or colorless oil at room temperature.[1][3]

| Property | Value | Source(s) |

| CAS Number | 63555-50-0 | [1][4] |

| Molecular Formula | C₈H₇ClO₄S | [1][4][5] |

| Molecular Weight | 234.66 g/mol | [1][3][4] |

| Boiling Point | 345.6 ± 25.0 °C at 760 mmHg | [5][6] |

| Density | ~1.431 g/cm³ | [5][6] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

| SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | [1][3] |

| InChIKey | SQIBNKUEUWGZBH-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The preparation of this compound is most commonly achieved through the esterification of 3-(chlorosulfonyl)benzoyl chloride with methanol. This reaction is efficient and proceeds with high yield.

Experimental Protocol: Synthesis from 3-(chlorosulfonyl)benzoyl chloride

This protocol describes a general laboratory-scale synthesis.

Causality and Mechanistic Insight: The reaction is a nucleophilic acyl substitution. The highly electrophilic acyl chloride carbon of 3-(chlorosulfonyl)benzoyl chloride is attacked by the nucleophilic oxygen atom of methanol. The presence of a base like pyridine is crucial; it acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.

-

Reaction Setup: Dissolve 3-(chlorosulfonyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3] Cool the solution to 0 °C using an ice bath.[3]

-

Reagent Addition: Under continuous stirring, add pyridine (1.0 eq) to the solution, followed by the dropwise addition of methanol (1.0 eq).[3]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[3] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent by evaporation under reduced pressure.[3] The resulting residue will contain the desired product and pyridinium hydrochloride.

-

Purification: Wash the residue with a solvent mixture of ethyl acetate and isopropyl ether to remove the salt byproduct.[3] Concentrate the filtrate under reduced pressure. For higher purity, the crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[3] The final product is typically obtained as a colorless oil or light-colored solid with a yield often exceeding 90%.[3]

Caption: General reaction scheme for sulfonamide synthesis.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate for introducing the methyl 3-carboxy-benzenesulfonyl moiety into drug candidates. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Scaffold Decoration: It allows for the "decoration" of a core molecular scaffold with a sulfonamide linker and a methyl ester handle. The sulfonamide can act as a hydrogen bond donor/acceptor, crucial for target binding, while the ester can be further hydrolyzed to a carboxylic acid to improve solubility or introduce another point for chemical modification. [7]* Modulation of Physicochemical Properties: The introduction of the methyl group can modulate lipophilicity, metabolic stability, and conformational preferences of a drug molecule, which are key aspects of lead compound optimization. [8]* Isosteric Replacement: The sulfonamide group is often used as an isostere for carboxylic acids or amides, offering similar hydrogen bonding capabilities but with increased metabolic stability and altered pKa values. [7]

Safety and Handling

As a reactive chemical, proper handling of this compound is imperative. It is classified as a corrosive substance that causes severe skin burns and eye damage. [1][9]

-

GHS Classification: Skin Corrosion, Category 1B. [1]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [1]* Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood. [6] * Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield. [1][6][9] * Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not allow contact with water, as it can react violently. [9]Wash thoroughly after handling. [1][9] * Storage: Store locked up in a dry, cool, and well-ventilated place in a tightly closed container, away from moisture and oxidizing agents. [1][6] In case of exposure, immediate action is required. For skin or eye contact, rinse cautiously with copious amounts of water for at least 15 minutes and seek immediate medical attention. [1][6][9]If inhaled, move the person to fresh air. [1][9]If swallowed, rinse the mouth but do not induce vomiting. [1][9]

-

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its dual functionality provides a reliable platform for the synthesis of complex molecules, particularly N-substituted sulfonamides prevalent in pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage its full potential in the rational design and development of novel therapeutic agents.

References

-

Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: The Synthesis of Functionalised Sulfonamides. Source: UCL Discovery. URL: [Link]

-

Title: this compound | CAS#:63555-50-0. Source: Chemsrc. URL: [Link]

-

Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Wiley Online Library. URL: [Link]

- Title: Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Source: Google Patents.

-

Title: Preparation of Methyl Benzoate. Source: University of Technology. URL: [Link]

-

Title: this compound. Source: Wuhan Combed Biotech. URL: [Link]

-

Title: [Application of methyl in drug design]. Source: PubMed. URL: [Link]

-

Title: CAS NO. 63555-50-0 | this compound. Source: Arctom. URL: [Link]

-

Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Source: MDPI. URL: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound-Wuhan Combed Biotech [konberdbio.com]

- 3. methyl 3-chlorosulfonylbenzoate | 63555-50-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:63555-50-0 | Chemsrc [chemsrc.com]

- 7. books.rsc.org [books.rsc.org]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)benzoate

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)benzoate, CAS number 63555-50-0. It is designed for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block in medicinal chemistry.

Introduction: A Versatile Bifunctional Reagent

This compound is a bifunctional organic compound featuring both a methyl ester and a sulfonyl chloride group. This unique combination makes it a highly valuable intermediate in organic synthesis. The sulfonyl chloride moiety serves as a reactive handle for introducing the sulfonyl group, a critical pharmacophore in numerous therapeutic agents, while the methyl ester provides a site for further molecular elaboration. Its application is particularly prominent in the construction of compound libraries for drug discovery, where its defined reactivity allows for the systematic synthesis of diverse molecular architectures.[1][2]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 63555-50-0 | [3][4][5] |

| Molecular Formula | C₈H₇ClO₄S | [3][4][6] |

| Molecular Weight | 234.66 g/mol | [3][6] |

| Appearance | Light orange or white solid/powder | [1][3] |

| Boiling Point | 345.6 ± 25.0 °C (Predicted) | [3][7][8] |

| Density | ~1.43 g/cm³ | [3][7][8] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4][9] |

| SMILES | C(OC)(=O)C1=CC=CC(S(Cl)(=O)=O)=C1 | [3][4] |

| InChIKey | SQIBNKUEUWGZBH-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

The structure of this compound is confirmed through standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) is particularly informative.

Table 2: ¹H-NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| 8.69 - 8.70 ppm | m | 1H | Ar-H | [3] |

| 8.39 - 8.43 ppm | m | 1H | Ar-H | [3] |

| 8.21 - 8.24 ppm | m | 1H | Ar-H | [3] |

| 7.74 ppm | t (J=8.1 Hz) | 1H | Ar-H | [3] |

| 3.99 ppm | s | 3H | -OCH₃ | [3] |

| Solvent: CDCl₃ |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the esterification of the corresponding acyl chloride, 3-(chlorosulfonyl)benzoyl chloride. The causality behind this choice is the high reactivity of the acyl chloride, which allows for a rapid and high-yielding reaction with methanol under mild conditions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[3] The self-validating nature of this protocol lies in the purification step, where column chromatography isolates the target compound to a high degree of purity, which can be confirmed by ¹H-NMR as described in Table 2.

-

Reaction Setup: Dissolve 3-(chlorosulfonyl)benzoyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Under continuous stirring, add pyridine (1.0 eq) to the cooled solution, followed by the sequential, dropwise addition of methanol (1.0 eq). The use of pyridine is critical; it acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing potential side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by silica gel column chromatography. A gradient elution system, typically starting with hexane-ethyl acetate (9:1) and gradually increasing polarity to 4:1, is effective for isolating the final product.[3]

-

Product Isolation: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil or light-colored solid.[3]

Core Reactivity and Applications in Drug Discovery

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, highly susceptible to nucleophilic attack, while the methyl ester is comparatively less reactive.

Primary Reaction Pathway: Sulfonamide Formation

The most common application in drug development is the reaction of the sulfonyl chloride with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental to building molecules with potential biological activity, as the sulfonamide group is a key structural motif in many marketed drugs (e.g., diuretics, antibiotics, and protease inhibitors).

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound-Wuhan Combed Biotech [konberdbio.com]

- 3. methyl 3-chlorosulfonylbenzoate | 63555-50-0 [chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. CAS 63555-50-0 | P612-A-81 | MDL MFCD06408800 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:63555-50-0 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Methyl 3-(chlorosulfonyl)benzoate molecular weight

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)benzoate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate characterized by its distinct molecular weight and bifunctional nature, containing both a methyl ester and a highly reactive sulfonyl chloride group. This combination makes it an invaluable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This guide provides a comprehensive analysis of its core physicochemical properties, details a robust synthetic protocol with mechanistic insights, explores its chemical reactivity and applications, and outlines essential safety and handling procedures. For researchers and drug development professionals, understanding the nuances of this reagent is critical for leveraging its synthetic potential in the creation of novel sulfonamide-based therapeutics and other complex molecular architectures.

Core Physicochemical Properties

The utility of any chemical reagent in a research or development setting begins with a precise understanding of its fundamental properties. The molecular weight of this compound is a cornerstone of this understanding, directly influencing stoichiometric calculations for reaction planning and yield analysis.

The molecular formula of the compound is C₈H₇ClO₄S.[1][2][3][4] Based on this, the calculated molecular weight is approximately 234.66 g/mol .[2][5][6][7] This value is consistently reported across major chemical suppliers and databases.[2][3][5][7]

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 234.66 g/mol | [2][5][6][7] |

| Molecular Formula | C₈H₇ClO₄S | [1][2][3][4] |

| CAS Number | 63555-50-0 | [1][2][3][4] |

| Density | ~1.4 g/cm³ | [1][2] |

| Boiling Point | 345.6 ± 25.0 °C at 760 mmHg | [1][2] |

| Physical Form | Solid or Colorless Oil | [6] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly and efficiently achieved through the esterification of 3-(chlorosulfonyl)benzoyl chloride with methanol.[6] This method is favored for its high yield and straightforward procedure.

Causality Behind Experimental Choices:

-

Starting Material : 3-(chlorosulfonyl)benzoyl chloride serves as an ideal precursor as it already contains the required sulfonyl chloride group and a highly reactive acyl chloride, which is more susceptible to nucleophilic attack than the corresponding carboxylic acid.

-

Reagent : Methanol acts as the nucleophile to form the methyl ester.

-

Base/Catalyst : Pyridine is added as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This is crucial because an acidic environment could lead to unwanted side reactions. The removal of HCl drives the reaction equilibrium towards the product side.

-

Solvent : Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively dissolves the reactants.[6]

-

Temperature Control : The reaction is initiated at 0 °C to manage the initial exothermic release of heat upon addition of the reagents, ensuring a controlled reaction rate and minimizing potential degradation.[6]

Sources

- 1. This compound | CAS#:63555-50-0 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methyl3-(chlorosulfonyl)benzoate , 95% , 63555-50-0 - CookeChem [cookechem.com]

- 6. methyl 3-chlorosulfonylbenzoate | 63555-50-0 [chemicalbook.com]

- 7. This compound-Wuhan Combed Biotech [konberdbio.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of methyl 3-(chlorosulfonyl)benzoate. Designed for professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple recitation of analytical data. Instead, it offers a detailed narrative of the logical processes and experimental choices that underpin the structural confirmation of this important synthetic intermediate. By integrating spectroscopic analysis with classical chemical reactivity, we present a self-validating workflow that ensures the highest degree of scientific integrity. This guide emphasizes the "why" behind the "how," offering field-proven insights into the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside confirmatory derivatization and hydrolysis reactions.

Introduction: The Significance of Structural Integrity

This compound (C₈H₇ClO₄S, M.W. 234.66 g/mol ) is a bifunctional molecule that serves as a valuable intermediate in organic synthesis, particularly in the preparation of novel pharmaceutical compounds and derivatizing agents.[1][2] Its structure incorporates a methyl ester and a reactive sulfonyl chloride moiety on a benzene ring, offering two distinct points for chemical modification.[3] Given its role as a building block, unambiguous confirmation of its molecular structure is not merely an academic exercise but a critical prerequisite for its use in drug development and other high-stakes applications. An error in structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and potentially compromising downstream biological assays.

This guide, therefore, presents a holistic and rigorous methodology for the structural elucidation of this compound, ensuring both accuracy and confidence in its identity.

The Elucidation Workflow: A Symphony of Techniques

The structural confirmation of an organic molecule is akin to solving a complex puzzle. No single piece of evidence is sufficient on its own. Instead, a confluence of data from various analytical techniques is required to build an unshakeable case. Our approach is hierarchical, beginning with non-destructive spectroscopic methods and culminating in chemical reactions that probe the reactivity of the functional groups, thereby confirming their presence and connectivity.

Caption: A logical workflow for the structure elucidation of this compound.

Spectroscopic Analysis: The Primary Evidence

Spectroscopic techniques provide a detailed picture of the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl ester protons.

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

Data Interpretation: The ¹H NMR spectrum of a synthesized sample of this compound in CDCl₃ has been reported with the following key signals.[3]

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| 3.99 | s | 3H | -OCH₃ | A singlet integrating to three protons is characteristic of a methyl group not coupled to any adjacent protons, consistent with a methyl ester. |

| 7.74 | t, J=8.1 Hz | 1H | Ar-H5 | The triplet multiplicity indicates coupling to two neighboring protons. The chemical shift is consistent with an aromatic proton. |

| 8.21-8.24 | m | 1H | Ar-H6 | This multiplet corresponds to an aromatic proton deshielded by the adjacent electron-withdrawing ester group. |

| 8.39-8.43 | m | 1H | Ar-H4 | This multiplet is assigned to the aromatic proton deshielded by the adjacent electron-withdrawing sulfonyl chloride group. |

| 8.69-8.70 | m | 1H | Ar-H2 | This downfield signal is characteristic of the proton situated between the two strongly electron-withdrawing groups. |

The complex splitting pattern in the aromatic region (δ 7.7-8.7 ppm) is indicative of a 1,3-disubstituted benzene ring. The significant downfield shifts of the aromatic protons compared to benzene (δ 7.3 ppm) are a direct consequence of the electron-withdrawing nature of both the methyl ester and the sulfonyl chloride substituents.

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent signal at δ 77.16 ppm.

Predicted Data Interpretation: While a specific experimental spectrum for this compound is not readily available in the searched literature, we can predict the approximate chemical shifts based on established principles for substituted benzenes and related compounds.[4][5]

| Predicted Shift (δ ppm) | Assignment | Rationale |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~125-135 | Aromatic CH | Aromatic carbons attached to hydrogen will appear in this region. The specific shifts will be influenced by the positions relative to the substituents. |

| ~131 | C-COOCH₃ | The carbon atom attached to the ester group (ipso-carbon) is expected in this region. |

| ~145 | C-SO₂Cl | The ipso-carbon attached to the highly electronegative sulfonyl chloride group will be significantly deshielded and appear far downfield. |

| ~165 | C=O | The carbonyl carbon of the ester group is characteristically found in this downfield region. |

These predicted values provide a strong hypothesis that can be confirmed with an experimental spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is an excellent tool for the rapid identification of key functional groups, as different types of bonds vibrate at characteristic frequencies.

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will provide clear evidence for the presence of the ester and sulfonyl chloride functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[6] |

| ~1730 | Strong | C=O stretch (Ester) | A strong absorption in this region is a definitive indicator of a carbonyl group, and this specific frequency is typical for an aromatic ester.[7] |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring.[6] |

| ~1375, ~1175 | Strong | S=O stretch (Sulfonyl Chloride) | Sulfonyl chlorides exhibit two strong stretching bands for the S=O bonds, which are highly characteristic. |

| ~1300-1100 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester group.[7] |

The presence of strong bands around 1730 cm⁻¹ and in the 1375/1175 cm⁻¹ region provides compelling evidence for the methyl ester and sulfonyl chloride groups, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Data Interpretation:

-

Molecular Ion Peak: The primary piece of information is the molecular ion peak. For this compound (C₈H₇ClO₄S), the expected monoisotopic mass is approximately 233.97 g/mol .[4] The mass spectrum should also show a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak).

-

Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragmentation pathways include:

-

Loss of Cl: [M - Cl]⁺

-

Loss of OCH₃: [M - OCH₃]⁺

-

Loss of COOCH₃: [M - COOCH₃]⁺

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of sulfur dioxide.

-

Cleavage of the ester: A peak corresponding to the benzoyl cation or related fragments.

-

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Chemical Confirmation: Probing Reactivity

While spectroscopy provides a detailed structural picture, confirming the reactivity of the proposed functional groups adds an essential layer of validation.

Derivatization with an Amine

Rationale: Sulfonyl chlorides are known to react readily with primary or secondary amines to form stable sulfonamides. This reaction serves as a definitive chemical test for the sulfonyl chloride moiety.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).

-

Add a slight excess of a simple amine (e.g., benzylamine) and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Stir at room temperature for 1-2 hours.

-

Work up the reaction and purify the product sulfonamide.

-

Analyze the product by NMR and MS. The product should show the incorporation of the benzylamine fragment and a corresponding increase in molecular weight, with the disappearance of the reactive sulfonyl chloride.

Hydrolysis of the Ester and Sulfonyl Chloride

Rationale: Both the methyl ester and the sulfonyl chloride are susceptible to hydrolysis under basic conditions. This reaction can be used to confirm the presence of both functional groups.

Experimental Protocol:

-

Treat the sample with an aqueous base, such as sodium hydroxide, and gently heat.

-

The sulfonyl chloride will hydrolyze to the corresponding sodium sulfonate, and the methyl ester will saponify to the sodium carboxylate.

-

Acidification of the reaction mixture will yield the dicarboxylic acid, 3-carboxybenzenesulfonic acid.

-

The product can be analyzed and compared to an authentic sample or characterized by spectroscopy to confirm the transformation. This confirms the presence of two hydrolyzable functional groups on the benzene ring.

Conclusion: A Unified Structural Assignment

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, corroborated by chemical derivatization and hydrolysis, provides an unambiguous and self-validating structural assignment for this compound. The spectroscopic data establishes the connectivity of the atoms and the nature of the functional groups, while the chemical tests confirm their characteristic reactivity. This rigorous, multi-technique approach ensures the high level of confidence required for the use of this compound in research and development, particularly within the pharmaceutical industry.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

-

University of Rochester. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

-

Filo. (n.d.). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Retrieved from [Link]

Sources

- 1. 63555-50-0|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. methyl 3-chlorosulfonylbenzoate | 63555-50-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. rsc.org [rsc.org]

- 7. Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-(chlorosulfonyl)benzoate

This compound is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methyl ester, renders it a versatile building block for introducing the sulfonyl and carboxyl moieties into complex molecular architectures. This compound serves as a key precursor in the synthesis of a wide array of biologically active molecules, including sulfonamides and other therapeutic agents. A robust and efficient synthesis of this intermediate is therefore of paramount importance to researchers in the field. This guide provides a comprehensive overview of the synthetic routes from 3-(chlorosulfonyl)benzoic acid, delving into the mechanistic underpinnings, procedural details, and critical safety considerations.

Synthetic Strategies: From Carboxylic Acid to Ester

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. In the context of 3-(chlorosulfonyl)benzoic acid, the primary challenge lies in achieving selective esterification of the carboxylic acid group without inducing unwanted reactions at the sulfonyl chloride moiety. Two principal strategies are commonly employed: Fischer-Speier esterification and a two-step approach involving an acyl chloride intermediate.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] In this one-pot synthesis, methanol serves as both the reactant and often the solvent, with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), driving the reaction forward.[2][4][5]

Mechanism of Action: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[6][7] The entire process is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or the water byproduct is removed.[3][4][5]

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent ensures a large excess, shifting the reaction equilibrium to favor the formation of the methyl ester according to Le Châtelier's principle.[4]

-

Strong Acid Catalyst: A strong acid like sulfuric acid is crucial to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the relatively weak nucleophile, methanol.[4][5] Sulfuric acid can also act as a dehydrating agent, sequestering the water formed during the reaction and further driving the equilibrium forward.[4][8]

-

Reflux Conditions: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of methanol (around 65 °C), to increase the reaction rate.[5][8]

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

An alternative and often more efficient route involves a two-step process. First, the 3-(chlorosulfonyl)benzoic acid is converted to its more reactive acyl chloride derivative, 3-(chlorosulfonyl)benzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][9][10] The resulting acyl chloride is then reacted with methanol to yield the desired methyl ester.

Mechanism of Action:

-

Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group.[6] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[9][11]

-

Esterification: The highly electrophilic acyl chloride readily reacts with methanol in a nucleophilic acyl substitution reaction to form the methyl ester. This step is generally fast and proceeds with high yield. A base, such as pyridine, is often added to neutralize the HCl generated during the reaction.[12]

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acyl chlorides. The gaseous byproducts (SO₂ and HCl) are easily removed from the reaction mixture, which helps to drive the reaction to completion.[9]

-

Anhydrous Conditions: It is critical to perform this reaction under anhydrous conditions as both thionyl chloride and the resulting acyl chloride are highly moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.

-

Pyridine in the Second Step: The addition of a non-nucleophilic base like pyridine scavenges the HCl produced during the esterification of the acyl chloride, preventing potential side reactions and driving the reaction forward.[12]

Comparative Analysis of Synthetic Routes

| Feature | Fischer-Speier Esterification | Two-Step Synthesis (via Acyl Chloride) |

| Number of Steps | One | Two |

| Reagents | Methanol, H₂SO₄ (catalytic) | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine |

| Reaction Conditions | Reflux in methanol (approx. 65°C) | Step 1: Often at room temp or gentle heating. Step 2: Typically at 0°C to room temp. |

| Yield | Moderate to Good | Good to Excellent |

| Advantages | Simpler procedure, fewer reagents.[2] | Higher yields, faster second step, irreversible. |

| Disadvantages | Reversible reaction, may require large excess of alcohol, longer reaction times.[2][7] | Two separate steps, requires handling of corrosive and moisture-sensitive reagents. |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-(chlorosulfonyl)benzoic acid

This protocol is adapted from general Fischer esterification procedures.[5][13]

Materials:

-

3-(chlorosulfonyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(chlorosulfonyl)benzoic acid.

-

Add an excess of anhydrous methanol to the flask (e.g., 10-20 mL per gram of carboxylic acid).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by silica gel column chromatography if necessary.[12]

Protocol 2: Two-Step Synthesis via Acyl Chloride

This protocol is based on the general procedure for converting carboxylic acids to esters via acyl chlorides.[12]

Materials:

-

3-(chlorosulfonyl)benzoic acid

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (anhydrous)

-

Pyridine (anhydrous)

Step 1: Synthesis of 3-(chlorosulfonyl)benzoyl chloride

-

In a fume hood, add 3-(chlorosulfonyl)benzoic acid to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube).

-

Add an excess of thionyl chloride. A small amount of dimethylformamide (DMF) can be added as a catalyst.

-

Stir the mixture at room temperature or gently heat to reflux until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-(chlorosulfonyl)benzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(chlorosulfonyl)benzoyl chloride in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.[12]

-

Slowly add a solution of anhydrous methanol and anhydrous pyridine in DCM to the cooled acyl chloride solution with stirring.[12]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[12]

-

After the reaction is complete, wash the mixture with water, dilute HCl (to remove excess pyridine), and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[12]

Visualization of the Synthetic Workflow

Caption: Synthetic routes to this compound.

Characterization and Physical Properties

3-(Chlorosulfonyl)benzoic acid (Starting Material):

-

Appearance: White to off-white solid.[14]

-

Molecular Formula: C₇H₅ClO₄S[15]

-

Molecular Weight: 220.62 g/mol [15]

-

Melting Point: 128-130 °C

This compound (Final Product):

-

Appearance: White to light orange solid or colorless oil.[1][12]

-

Molecular Formula: C₈H₇ClO₄S[16]

-

Molecular Weight: 234.66 g/mol [12]

-

Boiling Point: 345.6 ± 25.0 °C at 760 mmHg[17]

-

¹H-NMR (CDCl₃): δ 3.99 (3H, s), 7.74 (1H, t, J=8.1 Hz), 8.21-8.24 (1H, m), 8.39-8.43 (1H, m), 8.69-8.70 (1H, m).[12]

Safety and Handling

3-(Chlorosulfonyl)benzoic acid:

-

Hazards: Causes severe skin burns and eye damage.[18] May cause respiratory irritation.[18] Contact with water liberates toxic gas.[18][19]

-

Precautions: Wear protective gloves, clothing, eye, and face protection.[18] Use only in a well-ventilated area or outdoors.[18] Store locked up in a tightly closed container in a well-ventilated place.[18]

This compound:

-

Hazards: Causes severe skin burns and eye damage.

-

Precautions: Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, eye, and face protection. Store at 4°C.

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Concentrated sulfuric acid is a strong corrosive and oxidizing agent.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17]

Conclusion

The synthesis of this compound from 3-(chlorosulfonyl)benzoic acid can be effectively achieved through either direct Fischer esterification or a two-step procedure involving an acyl chloride intermediate. The choice of method depends on the desired yield, scale, and available resources. While Fischer esterification offers a more straightforward, one-pot approach, the two-step synthesis generally provides higher yields and may be more suitable for sensitive substrates. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of these synthetic procedures.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemsrc. (2025, August 24). This compound | CAS#:63555-50-0. [Link]

- Google Patents.

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

-

The American Oil Chemists' Society. The Methanol Sulfuric Acid Esterification Methods. II. An I m proved Extraction Procedure. [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

ResearchGate. (2018, January 12). (PDF) Method for Quantification of Methanol and Sulfuric Acid Required for Esterification of High Free Fatty Acid Oils in Biodiesel Production. [Link]

-

Arctom. CAS NO. 63555-50-0 | this compound | Catalog CS-W003283. [Link]

-

JoVE. (2020, March 26). Video: Esterification - Concept. [Link]

-

RSC Education. Making esters from alcohols and acids | Class experiment. [Link]

-

PubChemLite. Methyl 3-[(chlorosulfonyl)methyl]benzoate (C9H9ClO4S). [Link]

- Google Patents.

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

SlideShare. Preparation of Methyl Benzoate. [Link]

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. [Link]

-

Jennychem. methyl 3-chlorosulfonylbenzoate. [Link]

- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Video: Esterification - Concept [jove.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US5302748A - Esterification process - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 12. methyl 3-chlorosulfonylbenzoate | 63555-50-0 [chemicalbook.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 15. chemscene.com [chemscene.com]

- 16. arctomsci.com [arctomsci.com]

- 17. This compound | CAS#:63555-50-0 | Chemsrc [chemsrc.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solubility Landscape of Methyl 3-(chlorosulfonyl)benzoate: A Technical Guide for Researchers

In the intricate world of pharmaceutical development and fine chemical synthesis, understanding the solubility of key intermediates is paramount to process optimization, formulation design, and ultimately, the success of a project. Methyl 3-(chlorosulfonyl)benzoate, a versatile building block, is no exception. Its dissolution behavior in various organic solvents dictates reaction kinetics, purification strategies, and the feasibility of downstream applications. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, moving beyond empirical observations to a predictive and mechanistic understanding. We will delve into its physicochemical properties, present a predictive solubility profile based on Hansen Solubility Parameters, and provide a robust experimental protocol for in-lab verification.

Core Physicochemical Characteristics of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. This compound (CAS No: 63555-50-0) is a solid at room temperature with a molecular formula of C₈H₇ClO₄S and a molecular weight of 234.66 g/mol .[1] Key structural features that govern its solubility include the aromatic benzene ring, the methyl ester group (-COOCH₃), and the highly polar chlorosulfonyl group (-SO₂Cl).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | [1] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 345.6 ± 25.0 °C at 760 mmHg | |

| LogP (predicted) | 2.37 |

The presence of both a nonpolar aromatic ring and highly polar functional groups suggests a nuanced solubility profile, with miscibility depending on the specific balance of intermolecular forces between the solute and the solvent. The chlorosulfonyl group, in particular, is a strong electron-withdrawing group, contributing to a significant dipole moment and the potential for strong dipole-dipole interactions. However, its reactivity with protic solvents, especially water and alcohols, leading to hydrolysis, must be a critical consideration in any solubility study.

Predictive Solubility Profiling using Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data, a powerful predictive tool is the Hansen Solubility Parameter (HSP) methodology.[2][3] This approach deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is that substances with similar HSP values are more likely to be miscible.

The HSP for this compound were estimated using the Stefanis-Panayiotou group contribution method.[4][5][6] This method calculates the parameters based on the summation of contributions from the molecule's constituent functional groups. The SMILES string for this compound, COC(=O)c1cccc(S(=O)(=O)Cl)c1, was used to identify the following functional groups: one aromatic >C= group, four aromatic -CH= groups, one -COO- (ester) group, and one -SO₂Cl group.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰.⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 10.2 |

| δH (Hydrogen Bonding) | 6.5 |

| Molar Volume (V) | 151.5 cm³/mol |

With the calculated HSP of the solute, we can predict its solubility in a range of organic solvents by calculating the Hansen Solubility Parameter distance (Ra).[2] The smaller the Ra value, the higher the predicted solubility.

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where subscripts 1 and 2 refer to the solvent and solute, respectively.

Table 3: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.2 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.6 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 8.1 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 8.4 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.3 | Medium |

| Toluene | 18.0 | 1.4 | 2.0 | 11.2 | Medium |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.0 | Medium |

| Methanol | 15.1 | 12.3 | 22.5 | 18.7 | Low (potential for reaction) |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.1 | Low (potential for reaction) |

| Isopropanol | 15.8 | 6.1 | 16.4 | 14.1 | Low (potential for reaction) |

| n-Hexane | 14.9 | 0.0 | 0.0 | 15.6 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 37.8 | Very Low (reactive) |

Disclaimer: These are predicted values and should be confirmed experimentally. The potential for reaction with protic solvents like alcohols and water should be carefully considered.

The predictions suggest that this compound will exhibit good solubility in chlorinated solvents and polar aprotic solvents like acetone and THF. A moderate solubility is expected in common esters and aromatic hydrocarbons. As anticipated, its solubility in alcohols is predicted to be low, and the high reactivity of the chlorosulfonyl group with these protic solvents makes them generally unsuitable as inert carriers. Alkanes and water are predicted to be very poor solvents.

Experimental Verification of Solubility: A Step-by-Step Protocol

While predictive models offer valuable guidance, experimental verification is crucial for obtaining accurate, quantitative solubility data. The following protocol outlines a reliable method for determining the solubility of this compound in organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a water bath

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a magnetic stirrer submerged in a temperature-controlled water bath.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The solution should have a constant concentration of the solute over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vials.

-

Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high concentration readings.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using HPLC to construct a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Conclusion and Future Perspectives

This guide has provided a multifaceted approach to understanding the solubility of this compound. By combining an analysis of its physicochemical properties with the predictive power of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection. The provided experimental protocol offers a robust framework for obtaining precise, quantitative solubility data, which is indispensable for process development and optimization.

It is important to reiterate that the predicted solubilities serve as a strong starting point, but for critical applications, experimental verification is non-negotiable. Future work could involve expanding the experimental solubility database to a wider range of solvents and temperatures, and exploring the impact of impurities on the dissolution behavior of this important chemical intermediate. A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of efficient, reliable, and scalable chemical processes in the pharmaceutical and fine chemical industries.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 5, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved January 5, 2026, from [Link]

-

Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved January 5, 2026, from [Link]

- MDPI. (2020, June 22). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Molecules, 25(12), 2886.

-

UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 5, 2026, from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 5, 2026, from [Link]

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

-

Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved January 5, 2026, from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 5, 2026, from [Link]

- Kinam Park, Purdue University. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

-

ResearchGate. (n.d.). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. Retrieved January 5, 2026, from [Link]

-

PubMed. (n.d.). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. Retrieved January 5, 2026, from [Link]

- MDPI. (2025, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 17(6), 1234.

Sources

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of Methyl 3-(chlorosulfonyl)benzoate (CAS No. 63555-50-0). As a Senior Application Scientist, the following information is synthesized from available safety data sheets (SDS), related chemical profiles, and established laboratory best practices. The causality behind experimental choices and safety protocols is emphasized to ensure a self-validating system of laboratory safety.

Chemical Identity and Core Hazards

This compound is a sulfonyl chloride-containing aromatic compound. Its utility as a reagent in organic synthesis, particularly in the pharmaceutical industry, stems from the reactivity of the sulfonyl chloride functional group.[1] This reactivity, however, is also the source of its primary hazards.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 63555-50-0 | [1][2] |

| Molecular Formula | C8H7ClO4S | [2][3] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White to light orange solid/powder | [1][2] |

| Boiling Point | 345.6 ± 25.0 °C at 760 mmHg | |

| Storage Temperature | 2-8°C under inert gas | [1] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear depiction of the primary dangers associated with this compound.

Caption: GHS Pictogram and Hazard Statement for this compound.

The primary hazard, as indicated by the GHS classification, is its corrosive nature.[1] The H314 statement, "Causes severe skin burns and eye damage," underscores the necessity of stringent personal protective equipment (PPE) protocols. Some sources also indicate that it is harmful if swallowed, in contact with skin, or inhaled.[2]

Reactivity Profile and Incompatibilities

A critical aspect of safely handling this compound is understanding its reactivity. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water.

Reaction with Water: this compound reacts violently with water, including atmospheric moisture.[4] This hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and contribute to the observed hazards.

This reactivity dictates several key handling and storage requirements:

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, bases, and alcohols.[2][5]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][5] Keep away from moisture.[4]

Hazardous decomposition products upon combustion include carbon monoxide, sulfur oxides, and hydrogen chloride.[2]

Exposure Control and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, engineering controls and a robust PPE regimen are non-negotiable.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

Sources

Introduction: Understanding Methyl 3-(chlorosulfonyl)benzoate

An In-Depth Technical Guide to the Safe Handling and Storage of Methyl 3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from the presence of two key functional groups: a methyl ester and a sulfonyl chloride. This structure allows for its use as an intermediate in the synthesis of a variety of complex molecules.[1] The sulfonyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions, making it a valuable tool for introducing the sulfonyl group into target molecules.

Chemically, it is a white solid with the molecular formula C8H7ClO4S.[1][2][3][4] While it is a powerful synthetic building block, its reactivity also necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the best practices for the safe handling and storage of this compound, grounded in established safety principles and technical expertise.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with this compound are its corrosive nature and its reactivity with water. A comprehensive risk assessment is the cornerstone of its safe utilization.

Corrosivity: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5][6] The sulfonyl chloride group is highly susceptible to hydrolysis, and upon contact with moisture, it can release hydrochloric acid (HCl) and sulfuric acid, both of which are highly corrosive.[7][8] This reaction can occur with ambient moisture, sweat on the skin, or mucous membranes, leading to immediate and severe tissue damage. Therefore, preventing direct contact is of paramount importance.

Reactivity with Water: The reaction of this compound with water is exothermic and can be vigorous, leading to the release of corrosive and toxic fumes, including hydrogen chloride gas and sulfur oxides.[5][7][8][9][10] This reactivity underscores the critical need to handle and store the compound in a dry, moisture-free environment. Inadvertent contact with water can lead to a dangerous release of hazardous substances and potentially pressurize containers.

Inhalation Hazards: While it is a solid, dust or vapors of this compound can be harmful if inhaled, potentially causing irritation to the respiratory tract.[1][9] In the event of a fire, hazardous combustion products such as carbon monoxide, hydrogen chloride, and sulfur oxides can be generated.[9]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For this compound, the following are essential:

-

Chemical Fume Hood: All handling of this compound should be conducted within a certified and properly functioning chemical fume hood.[9] This provides a contained workspace that protects the user from inhaling dust or vapors and offers a physical barrier in case of splashes.

-

Ventilation: Adequate ventilation in the laboratory is crucial to prevent the accumulation of any fugitive emissions.[11][12]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[10][13] Their immediate availability is critical in the event of accidental exposure.

Personal Protective Equipment (PPE): Essential Individual Protection

While engineering controls are primary, a robust PPE program is mandatory to protect against residual hazards.[13][14] The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[11][15][16] | Provides comprehensive protection against splashes of the corrosive material to the eyes and face. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[15][16] | Protects the hands from direct contact with the corrosive solid. The specific glove material should be selected based on its resistance to the chemical. |

| Body Protection | A chemical-resistant lab coat or apron, with full-length pants and closed-toe shoes.[14][15] | Protects the skin and clothing from spills and splashes. |

| Respiratory Protection | Generally not required when handling small quantities in a fume hood. However, if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary.[14][16] | Protects the respiratory system from inhalation of harmful dust or vapors. |

Step-by-Step Handling Procedures: A Protocol for Safe Use

The following protocol outlines a standard procedure for handling this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Preparation:

-

Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]

-

Assemble all necessary equipment and reagents: This includes glassware, solvents, and quenching solutions. Ensure all glassware is dry.

-

Don appropriate PPE: Put on all required personal protective equipment before entering the designated work area.[5]

-

Ensure functionality of safety equipment: Confirm that the fume hood is operational and that the safety shower and eyewash station are unobstructed.

Handling:

-

Work exclusively in a chemical fume hood: All manipulations of the solid compound must be performed within the fume hood.[9]

-

Dispense the solid carefully: To minimize dust formation, handle the solid gently. Use a spatula to transfer the required amount to a clean, dry container.

-

Keep the container sealed: When not in use, ensure the container of this compound is tightly closed to prevent exposure to atmospheric moisture.[5][10][12]

-

Avoid contact with incompatible materials: Keep the compound away from water, bases, alcohols, and strong oxidizing agents.[6][9][10]

Post-Handling:

-

Decontaminate work surfaces: After use, thoroughly clean the work area in the fume hood.

-

Properly dispose of waste: All waste materials, including contaminated gloves and disposable labware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17]

-

Wash hands thoroughly: After removing gloves, wash your hands with soap and water.[9][18]

Safe Storage Protocols: Maintaining Chemical Integrity and Safety

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, typically at 4°C. Some sources recommend storage under inert gas (nitrogen or argon) at 2-8°C.[2] | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2][12] | The inert atmosphere displaces moisture and oxygen, preventing hydrolysis and degradation of the reactive sulfonyl chloride group. |

| Container | Keep in a tightly sealed, original container.[5][10][12] | Prevents exposure to atmospheric moisture and contamination. |

| Location | Store in a designated corrosives cabinet, away from incompatible materials.[10][11] The storage area should be well-ventilated.[11] | Segregation prevents accidental mixing with incompatible substances, and proper ventilation mitigates the risk of vapor accumulation. |

| Security | Store in a locked-up area accessible only to authorized personnel.[1][6][12] | Restricts access to trained individuals who understand the hazards. |

Spill and Emergency Procedures: Preparedness and Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response:

-

Evacuate the area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.[12]

-

Don appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment.

-